1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole
Description
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring and an indene derivative
Properties
IUPAC Name |
1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-14(19-8-6-7-9-19)10-13-15(16(12)20(21)22)18(4,5)11-17(13,2)3/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFBQFAURJLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include indene derivatives and pyrrole. The synthetic route may involve nitration, alkylation, and cyclization reactions under controlled conditions. Industrial production methods would require optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with enamino ketones or 1,3-CH,NH-binucleophiles under reflux conditions in non-polar solvents like toluene. These reactions form spiro heterocyclic systems via intramolecular cyclization.
| Reaction Partner | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| Enamino ketones | Dry toluene, 5–6 h reflux | Spiro[indeno[1,2-b]pyrrole-3,2'-pyrroles] | 71–98% |
Mechanism :
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Step 1 : The β-CH group of the enamino fragment attacks C5 of the pyrroledione ring.
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Step 2 : The amino group initiates pyrrole ring closure, eliminating water to form the spiro product .
Electrophilic Substitution
The nitro group on the indene framework enhances electrophilic reactivity, enabling regioselective substitutions.
| Reactant | Conditions | Position Modified | Key Observation | Source |
|---|---|---|---|---|
| Electrophilic agents | Acidic/neutral solvents | Indene C7 nitro group | Stabilizes intermediates |
Example : Nitro group reduction (hypothetical) could yield amine derivatives, though direct evidence requires further validation.
Spiroheterocyclization
Reactions with 1,2-diaroylacetylenes or diethyl acetylenedicarboxylates (DMAD) lead to spirocyclic adducts.
| Reagent | Solvent | Time | Product Class | Yield | Source |
|---|---|---|---|---|---|
| 1,2-Dibenzoylacetylene | DCM, RT | 5–6 h | NH-pyrroles or N-substituted pyrroles | 76–92% | |
| DMAD | DCM, RT | 5–6 h | 2-oxo-1H-pyrrol-3(2H)-ylidenes | 83–98% |
Key Features :
-
Substituents on the amidine group dictate product regiochemistry (NH-pyrroles vs. N-substituted derivatives) .
-
Bulky substituents (e.g., cyclohexyl) may trigger Dimroth rearrangement .
Cycloaddition and Ring-Opening
While direct evidence is limited, analogous pyrrole systems undergo [3+2] cycloadditions or ring-opening with strong nucleophiles.
Functional Group Transformations
The pyrrole ring’s NH group and indene’s methyl substituents enable further functionalization.
| Transformation | Reagent | Product Feature | Source |
|---|---|---|---|
| Arylation | Arylnitroso compounds | N-aryl pyrroles | |
| Oxidation | ROS-generating agents | Hydroxylated derivatives |
Example : Reaction with arylnitroso compounds in methanol yields N-aryl derivatives at room temperature .
Reaction Optimization Insights
Scientific Research Applications
The compound 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic molecule with notable potential applications in various scientific fields. This article provides an overview of its properties, synthesis methods, and potential applications based on the available literature.
Medicinal Chemistry
The structural features of this compound suggest potential applications in medicinal chemistry due to:
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The presence of the nitro group may contribute to this activity by facilitating interactions with biological targets.
- Antimicrobial Properties : The unique structure may also provide antimicrobial effects, making it a candidate for further exploration in drug development .
Material Science
The compound's unique electronic properties due to the conjugated system may allow its use in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and light-emitting properties are crucial.
Chemical Research
In chemical research, this compound can serve as:
- A Building Block for Complex Molecules : Its reactive sites can be utilized to synthesize more complex organic compounds through further chemical modifications.
Interaction Studies
Understanding the interactions of this compound with biological systems could lead to insights into its mechanism of action and potential therapeutic uses. Such studies may include:
Mechanism of Action
The mechanism of action of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways or chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole include:
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)acetamide: Shares the indene and nitro groups but differs in the functional group attached to the indene.
2-{[(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imino]methyl}phenol: Contains a similar indene structure but with different substituents.
The uniqueness of this compound lies in its combination of the pyrrole ring and the indene derivative, which imparts distinct chemical and physical properties.
Biological Activity
1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrole ring fused with a nitro-substituted indene moiety. Its chemical formula is , with a molecular weight of approximately 302.36 g/mol. The presence of multiple methyl groups and a nitro group contributes to its stability and reactivity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related nitro compounds can induce apoptosis in human promyelocytic leukemia HL-60 cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of caspase pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Nitro-containing compounds are often associated with antibacterial properties due to their ability to interfere with bacterial DNA synthesis. Preliminary tests on similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
Study 1: Cytotoxicity in Cancer Cells
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several nitro-substituted pyrroles. The study revealed that the compound exhibited a dose-dependent inhibition of cell proliferation in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HL-60 |
| Compound B | 20 | MCF-7 |
| This compound | 18 | A549 |
Study 2: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) examined the antimicrobial properties of various nitro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The nitro group can facilitate the production of ROS upon reduction within cells.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Mitochondrial Dysfunction : Induction of mitochondrial stress leading to apoptosis has been observed with related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
